molecular formula C11H14N4O B2355037 N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide CAS No. 1436321-53-7

N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide

Cat. No.: B2355037
CAS No.: 1436321-53-7
M. Wt: 218.26
InChI Key: HYQNBKBOHJLKOY-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is of interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of a cyanomethyl group and a pyrazine ring in its structure makes it a versatile molecule for synthetic and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-methylpyrazine-2-carboxylic acid with isopropylamine to form the corresponding amide. This intermediate is then subjected to cyanomethylation using a cyanomethylating agent such as bromoacetonitrile under basic conditions to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, primary amines, and various substituted pyrazine derivatives .

Scientific Research Applications

N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The compound may also influence cellular pathways by altering the redox state or signaling cascades .

Comparison with Similar Compounds

  • N-(Cyanomethyl)-2-chloroisonicotinamide
  • N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide
  • N-(Cyanomethyl)-1-methylisoquinolinium salts

Comparison: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to other cyanomethyl derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8(2)15(5-4-12)11(16)10-7-13-9(3)6-14-10/h6-8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQNBKBOHJLKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(CC#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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